molecular formula C18H17Cl2N3O4 B2611290 (Z)-4-(2,4-dichlorophenoxy)-N'-(1-(4-nitrophenyl)ethylidene)butanehydrazide CAS No. 297140-09-1

(Z)-4-(2,4-dichlorophenoxy)-N'-(1-(4-nitrophenyl)ethylidene)butanehydrazide

Cat. No.: B2611290
CAS No.: 297140-09-1
M. Wt: 410.25
InChI Key: OLLUDIPFMKDQPP-MTJSOVHGSA-N
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Description

(Z)-4-(2,4-dichlorophenoxy)-N'-(1-(4-nitrophenyl)ethylidene)butanehydrazide is a high-purity chemical compound offered for non-human research applications. This molecule is a hydrazide derivative and features a (Z) configuration around its hydrazone bond, a 2,4-dichlorophenoxy moiety, and a 4-nitrophenyl group. Compounds within this class are frequently investigated in materials science and as key intermediates in synthetic organic chemistry for constructing more complex molecular architectures. The specific research applications and biological activities of this exact compound are not fully characterized in the available scientific literature. Researchers are interested in analogous hydrazide and hydrazone compounds for their potential as ligands and due to their diverse biological activities, which can include anticancer, antiviral, and antimicrobial properties, though these are not confirmed for this specific entity . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to determine the compound's suitability for their specific application.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4/c1-12(13-4-7-15(8-5-13)23(25)26)21-22-18(24)3-2-10-27-17-9-6-14(19)11-16(17)20/h4-9,11H,2-3,10H2,1H3,(H,22,24)/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLUDIPFMKDQPP-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2,4-dichlorophenoxy)-N’-(1-(4-nitrophenyl)ethylidene)butanehydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of butanehydrazide with 2,4-dichlorophenol under acidic or basic conditions to form the hydrazide intermediate.

    Condensation Reaction: The hydrazide intermediate is then reacted with 4-nitroacetophenone in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the final product. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (Z)-4-(2,4-dichlorophenoxy)-N’-(1-(4-nitrophenyl)ethylidene)butanehydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which may have different chemical and biological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(2,4-dichlorophenoxy)-N’-(1-(4-nitrophenyl)ethylidene)butanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, (Z)-4-(2,4-dichlorophenoxy)-N’-(1-(4-nitrophenyl)ethylidene)butanehydrazide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-4-(2,4-dichlorophenoxy)-N’-(1-(4-nitrophenyl)ethylidene)butanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Key Structural Differences Among Analogs
Compound Name Substituents on Hydrazone Moiety Core Structure Variations Reference
(Z)-4-(2,4-Dichlorophenoxy)-N'-(1-(4-nitrophenyl)ethylidene)butanehydrazide 4-Nitrophenyl, ethylidene Butanehydrazide, dichlorophenoxy Target
(E)-4-(2,4-Dichlorophenoxy)-N'-(2-fluoro-4-hydroxybenzylidene)butanehydrazide 2-Fluoro-4-hydroxybenzylidene Same core, different substituent
N'-(Quinoxalin-6-ylmethylene)-4-(2,4-dichlorophenoxy)butanehydrazide (H1A4) Quinoxaline ring Quinoxaline instead of nitrophenyl
(E)-N'-((1H-Indol-6-yl)methylene)-4-(2,4-dichlorophenoxy)butanehydrazide Indole ring Indole substitution
  • Heterocyclic substituents (e.g., quinoxaline in , indole in ) may improve biological activity due to increased aromatic π-π stacking or hydrogen-bonding interactions.

Spectroscopic Characterization

Table 2: Spectroscopic Data for Selected Compounds
Compound Feature IR (cm⁻¹) ¹H/¹³C NMR Signals (δ, ppm) Reference
Hydrazinecarbothioamide derivatives νC=S: 1243–1258; νC=O: 1663–1682 NH: 3150–3319 (IR); Aromatic: 7.2–8.5
Target compound (Z-configuration) Not reported Expected: C=N (~160 ppm in ¹³C NMR)
(E)-N'-(Imidazol-2-yl) analog Not reported 162.2 (C=O), 119.4 (imidazole C-H)
  • Insights :
    • C=N stretching in hydrazones is typically observed at ~1600 cm⁻¹ in IR, though specific data for the target compound is lacking.
    • ¹³C NMR of analogs shows distinct carbonyl (C=O) signals at ~160–168 ppm and aromatic carbons at 119–141 ppm .

Physicochemical Properties

  • Solubility : Nitro and chloro substituents reduce aqueous solubility compared to hydroxyl/methoxy analogs (e.g., compound in ).
  • Stability : Electron-withdrawing groups (e.g., nitro) enhance thermal stability but may increase photodegradation sensitivity.

Biological Activity

(Z)-4-(2,4-dichlorophenoxy)-N'-(1-(4-nitrophenyl)ethylidene)butanehydrazide is a hydrazine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their herbicidal properties, particularly against various weed species. In this article, we will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenol with butanehydrazide derivatives. The structure can be verified using various analytical techniques such as 1H^{1}H-NMR and mass spectrometry. The compound features a dichlorophenoxy group, which is significant for its herbicidal activity.

Herbicidal Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant herbicidal activity against both monocotyledonous and dicotyledonous weeds. For instance, a related compound showed effective inhibition against weeds such as Echinochloa crus-galli and Amaranthus retroflerus at concentrations as low as 187.5 g ai/ha .

Table 1: Herbicidal Activity of Related Compounds

CompoundTarget Weed SpeciesEffective Dose (g ai/ha)Activity Level
4aEchinochloa crus-galli750High
4aDigitaria sanguinalis350Moderate
4aBrassica napus187.5High
4aAmaranthus retroflerus350High

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the herbicidal action may involve the disruption of plant metabolic pathways, particularly those involved in growth regulation and photosynthesis.

Study on Efficacy Against Weeds

A comparative study conducted on various hydrazine derivatives highlighted the efficacy of this compound against common agricultural weeds. The study revealed that this compound exhibited superior activity compared to conventional herbicides like 2,4-D under pre-emergence conditions .

Neuroprotective Effects

In addition to herbicidal properties, there are emerging studies suggesting potential neuroprotective effects of related compounds in models of neurological disorders. For example, certain hydrazine derivatives have shown promise in reducing oxidative stress in neuronal cells, indicating a possible dual role in both plant protection and neuroprotection .

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